8-Demethoxycephatonine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method of obtaining 8-Demethoxycephatonine is through the extraction from the rhizome of Sinomenium acutum . The extraction process typically involves the use of methanol as a solvent, followed by various chromatographic techniques to isolate the compound .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes .
Chemical Reactions Analysis
Types of Reactions: 8-Demethoxycephatonine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to study its different biological activities .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
8-Demethoxycephatonine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Demethoxycephatonine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the receptor activator of nuclear factor-κB ligand (RANKL)-induced differentiation of mouse bone marrow-derived macrophages into osteoclasts . This inhibition is crucial for its anti-osteoclastogenic effects, which help in maintaining bone homeostasis and preventing bone-related diseases .
Comparison with Similar Compounds
- Salutaridine
- Dauricumine
- Cheilanthifoline
- Dauriporphine
Comparison: 8-Demethoxycephatonine is unique among these compounds due to its specific anti-osteoclastogenic properties. While other isoquinoline alkaloids like salutaridine and dauricumine also exhibit biological activities, this compound’s ability to inhibit osteoclast formation sets it apart .
Properties
Molecular Formula |
C19H23NO4 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(1S,10R)-5-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one |
InChI |
InChI=1S/C19H23NO4/c1-20-7-6-18-10-15(22)17(24-3)11-19(18,20)5-4-12-8-14(21)16(23-2)9-13(12)18/h8-9,11,21H,4-7,10H2,1-3H3/t18-,19+/m0/s1 |
InChI Key |
AGDDESLMCZYSBZ-RBUKOAKNSA-N |
Isomeric SMILES |
CN1CC[C@@]23[C@@]1(CCC4=CC(=C(C=C42)OC)O)C=C(C(=O)C3)OC |
Canonical SMILES |
CN1CCC23C1(CCC4=CC(=C(C=C42)OC)O)C=C(C(=O)C3)OC |
Origin of Product |
United States |
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